molecular formula C7H12O4 B055004 (4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid CAS No. 124600-38-0

(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid

Cat. No.: B055004
CAS No.: 124600-38-0
M. Wt: 160.17 g/mol
InChI Key: HNLGBHQJNORDKW-WHFBIAKZSA-N
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Description

(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is an organic compound with a unique structure that includes a dioxolane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid typically involves the formation of the dioxolane ring followed by the introduction of the carboxylic acid group. One common method includes the reaction of a suitable diol with an aldehyde under acidic conditions to form the dioxolane ring. Subsequent oxidation or carboxylation steps introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions for substitution reactions may involve nucleophiles such as halides or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce alcohols.

Scientific Research Applications

(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with specific stereochemistry.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and carboxylic acid group can participate in hydrogen bonding and other interactions that influence the compound’s activity. These interactions can modulate biological pathways and processes, leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.

    2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: A compound with a similar dioxolane ring but different substituents.

    1,3-Dioxolane-4-carboxylic acid: A simpler analog without the methyl groups.

Uniqueness

(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

IUPAC Name

(4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLGBHQJNORDKW-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OC(O1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (1 mL) in tetrahydrofuran (10 mL) was added 1N aqueous lithium hydroxide (10 mL) and the mixture was stirred at room temperature for an hour. The reaction mixture was poured into iced 10% citric acid, then extracted with ethyl acetate. The obtained organic layer was washed with brine, dried and concentrated to give the title compound (425 mg) having the following physical data.
Quantity
1 mL
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reactant
Reaction Step One
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10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

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